molecular formula C10H6ClNO B1380692 7-Chloroisoquinoline-1-carbaldehyde CAS No. 31181-35-8

7-Chloroisoquinoline-1-carbaldehyde

Cat. No.: B1380692
CAS No.: 31181-35-8
M. Wt: 191.61 g/mol
InChI Key: BPGZRSYWIYBSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

7-Chloroisoquinoline-1-carbaldehyde has diverse applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 1-chloroisoquinoline-7-carbaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

Quinoline derivatives, including 7-Chloroisoquinoline-1-carbaldehyde, have shown potential in various fields, particularly in medicinal chemistry. They have been used in the synthesis of various biologically and pharmaceutically active compounds . Therefore, future research may focus on exploring their potential uses in medicine and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroisoquinoline-1-carbaldehyde can be achieved through several methods. One common method involves the reaction of methyl formate with 7-bromo-1-chloroisoquinoline . The reaction conditions typically include the use of a palladium(II) acetate catalyst in the presence of a bidentate ligand and a soluble base such as triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at 110°C for one hour .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Chloroisoquinoline-1-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Mechanism of Action

The mechanism of action of 7-Chloroisoquinoline-1-carbaldehyde is not well-documented. as an aldehyde, it can participate in various chemical reactions, including condensation and addition reactions. The molecular targets and pathways involved in its biological activity are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloroisoquinoline-1-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

7-chloroisoquinoline-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-8-2-1-7-3-4-12-10(6-13)9(7)5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGZRSYWIYBSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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